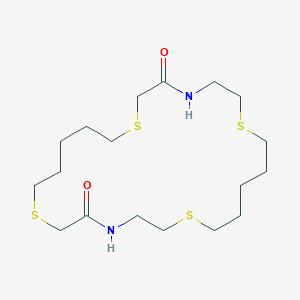
1,7,13,19-Tetrathia-4,16-diazacyclotetracosane-3,17-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7,13,19-Tetrathia-4,16-diazacyclotetracosane-3,17-dione is a complex organic compound with a unique structure characterized by the presence of sulfur and nitrogen atoms within a large ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,7,13,19-Tetrathia-4,16-diazacyclotetracosane-3,17-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the large ring structure. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,7,13,19-Tetrathia-4,16-diazacyclotetracosane-3,17-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Applications De Recherche Scientifique
1,7,13,19-Tetrathia-4,16-diazacyclotetracosane-3,17-dione has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Medicine: It may be explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: It can be used in the development of new materials with unique properties, such as conductivity and stability.
Mécanisme D'action
The mechanism of action of 1,7,13,19-Tetrathia-4,16-diazacyclotetracosane-3,17-dione involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may bind to metal ions in enzymes, altering their activity and affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,7,10-Tetrathia-13,16-diazacyclooctadecane: Similar in structure but with a smaller ring size.
1,4,7,10-Tetraoxa-13,16-diazacyclooctadecane: Contains oxygen atoms instead of sulfur.
1,4,7-Trithia-10,13-diazacyclotridecane: Contains fewer sulfur atoms and a smaller ring.
Uniqueness
1,7,13,19-Tetrathia-4,16-diazacyclotetracosane-3,17-dione is unique due to its larger ring size and the presence of multiple sulfur and nitrogen atoms. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.
Propriétés
Numéro CAS |
71067-06-6 |
|---|---|
Formule moléculaire |
C18H34N2O2S4 |
Poids moléculaire |
438.7 g/mol |
Nom IUPAC |
1,7,13,19-tetrathia-4,16-diazacyclotetracosane-3,17-dione |
InChI |
InChI=1S/C18H34N2O2S4/c21-17-15-25-11-5-2-6-12-26-16-18(22)20-8-14-24-10-4-1-3-9-23-13-7-19-17/h1-16H2,(H,19,21)(H,20,22) |
Clé InChI |
QBOWJJKLJPYOSE-UHFFFAOYSA-N |
SMILES canonique |
C1CCSCCNC(=O)CSCCCCCSCC(=O)NCCSCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(1,3-Dioxolan-2-yl)cyclohexyl]acetonitrile](/img/structure/B14479505.png)
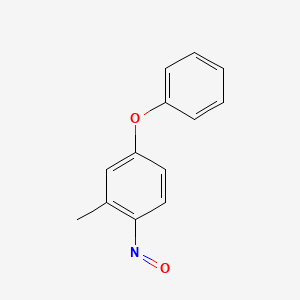
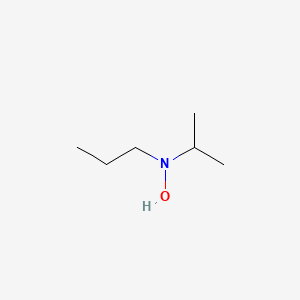
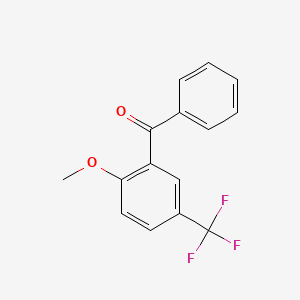
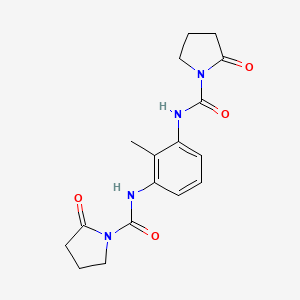
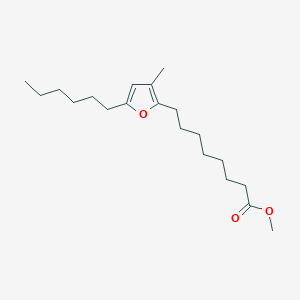
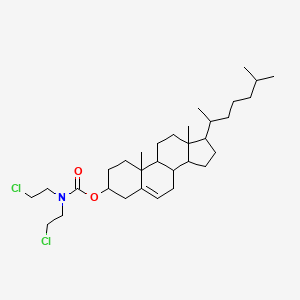
![2-[3-(4-Hydroxyphenyl)propyl]phenol](/img/structure/B14479548.png)
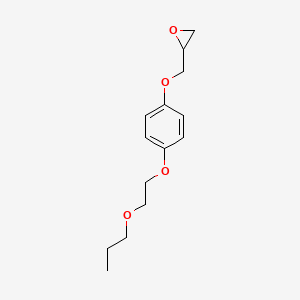
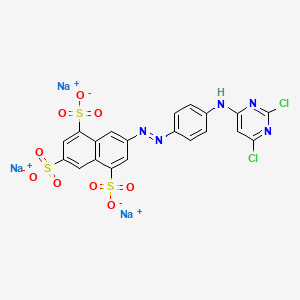
![Benzenesulfonic acid, 4-[[4-[(4-ethoxy-3-methylphenyl)azo]-2,5-dimethoxyphenyl]azo]-, sodium salt](/img/structure/B14479562.png)



